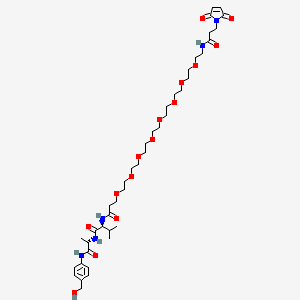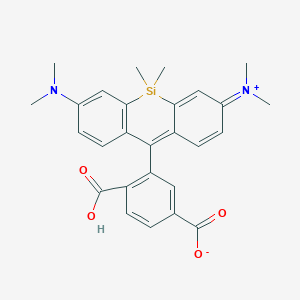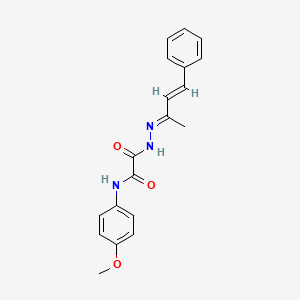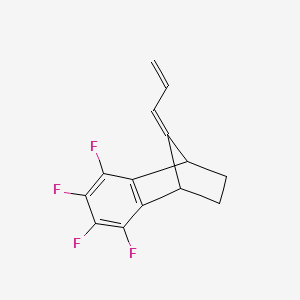
Thalidomide-NH-amido-PEG4-C2-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-NH-amido-PEG4-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research for targeted protein degradation, leveraging the ubiquitin-proteasome system to selectively degrade target proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-amido-PEG4-C2-NH2 involves the conjugation of a Thalidomide-based cereblon ligand with a PEG4 linker and a terminal amine. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable activating agent to form an intermediate.
Linker Attachment: The activated Thalidomide intermediate is then reacted with a PEG4 linker under controlled conditions to form the conjugate.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the Thalidomide intermediate and PEG4 linker.
Purification: The crude product is purified using techniques such as chromatography to obtain the desired compound with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-NH-amido-PEG4-C2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the amine and PEG4 linker sites.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Reagents: Common nucleophiles such as amines and thiols are used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
Thalidomide-NH-amido-PEG4-C2-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
Thalidomide-NH-amido-PEG4-C2-NH2 exerts its effects by targeting the cereblon protein, a component of the E3 ubiquitin ligase complex. The compound binds to cereblon, facilitating the recruitment of target proteins to the ubiquitin-proteasome system for degradation. This process involves the following steps:
Binding to Cereblon: The Thalidomide-based ligand binds to cereblon.
Recruitment of Target Proteins: The PEG4 linker facilitates the recruitment of target proteins to the complex.
Ubiquitination and Degradation: The target proteins are ubiquitinated and subsequently degraded by the proteasome
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-O-amido-PEG4-C2-NH2: A similar compound with an oxygen atom in place of the nitrogen atom in the linker.
Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride: The hydrochloride salt form of the compound, offering improved stability.
Uniqueness
Thalidomide-NH-amido-PEG4-C2-NH2 is unique due to its specific structure, which allows for efficient binding to cereblon and effective recruitment of target proteins for degradation. Its PEG4 linker provides flexibility and optimal spacing between the ligands, enhancing its efficacy in PROTAC applications .
Eigenschaften
Molekularformel |
C25H35N5O9 |
|---|---|
Molekulargewicht |
549.6 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C25H35N5O9/c26-6-8-36-10-12-38-14-15-39-13-11-37-9-7-27-21(32)16-28-18-3-1-2-17-22(18)25(35)30(24(17)34)19-4-5-20(31)29-23(19)33/h1-3,19,28H,4-16,26H2,(H,27,32)(H,29,31,33) |
InChI-Schlüssel |
JNAXELNKDXMGBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)

![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)






![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)

